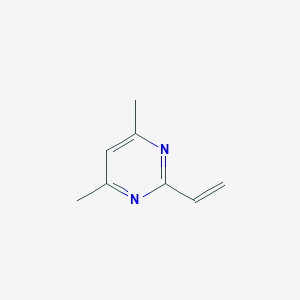

2-Vinyl-4,6-dimethylpyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles and their Significance in Organic Synthesis

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. Current time information in Bangalore, IN. This fundamental structure is a cornerstone in the architecture of numerous biologically and industrially important molecules. The pyrimidine core is famously found in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids, DNA and RNA. Current time information in Bangalore, IN. Beyond their biological roles, pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, leading to their use as anticancer, antiviral, anti-inflammatory, and antibacterial agents. scielo.org.za

The versatility of the pyrimidine ring and the diverse functionalities it can accommodate make it a valuable scaffold in organic synthesis. Current time information in Bangalore, IN.rsc.org The synthesis of the pyrimidine ring itself can be achieved through various condensation reactions. A common and long-established method involves the reaction of a β-dicarbonyl compound, such as acetylacetone (B45752), with a compound containing an amidine moiety, like urea (B33335) or thiourea. nist.gov This approach allows for the direct construction of the core pyrimidine structure, which can then be further functionalized. The reactivity of substituents on the pyrimidine ring, such as the acidic protons of methyl groups at the 4 and 6 positions, provides a handle for further molecular elaboration, a key feature in the synthesis of compounds like 2-Vinyl-4,6-dimethylpyrimidine. scielo.org.za

Contextualizing this compound within π-Conjugated Systems

π-conjugated systems are molecular structures characterized by alternating single and multiple bonds, which allow for the delocalization of π-electrons across multiple atoms. This delocalization leads to unique electronic and photophysical properties, making these materials central to the field of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. uit.no

The incorporation of heteroaromatic rings, such as pyrimidine, into π-conjugated systems is a powerful strategy for tuning their electronic properties. uit.no The electron-deficient nature of the pyrimidine ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated material. oregonstate.edu

This compound is a molecule that directly embodies this concept. The vinyl group (-CH=CH2) attached at the 2-position of the pyrimidine ring extends the π-conjugation of the system. This extension allows for the potential of this molecule to act as a monomer in the synthesis of conjugated polymers. The acidic nature of the methyl protons at the 4 and 6 positions of the pyrimidine ring facilitates aldol (B89426) condensation reactions with aromatic dialdehydes, leading to the formation of polymers with vinyl linkages. scielo.org.za In these polymers, the this compound unit can act as a building block in creating larger, well-defined π-conjugated macromolecules with tailored optoelectronic properties. scielo.org.za

Research Findings on a Closely Related Derivative

While specific research findings on the discrete molecule this compound are limited, a study on the synthesis and characterization of novel semiconducting polymers provides significant insights through the use of a closely related derivative, 2-decyloxy-4,6-dimethylpyrimidine . scielo.org.za In this research, the acidic methyl protons of this pyrimidine derivative were deprotonated to form a resonance-stabilized carbanion. This carbanion was then used as a substrate in aldol condensation reactions with various aromatic dialdehydes to synthesize a series of novel conjugated polymers. scielo.org.za The formation of vinyl groups during these polymerizations effectively creates repeating units that are structurally analogous to this compound, but with a decyloxy group at the 2-position and polymer chains extending from the vinyl groups.

The resulting polymers, such as poly[2-(decyloxy)-4-vinyl-6-(4-vinylstyryl)pyrimidine] (P1), exhibited properties indicative of π-conjugated materials, including absorption and emission of light, which are crucial for applications in organic electronics. scielo.org.za

Below are data tables summarizing the properties of the starting material used in the polymer synthesis and the resulting polymers containing the vinyl-pyrimidine moiety.

Table 1: Properties of 2-Decyloxy-4,6-dimethylpyrimidine

| Property | Value |

| Chemical Formula | C₁₆H₂₈N₂O |

| Physical State | Not explicitly stated, but used in solution for synthesis |

| Synthesis | From 2-Chloro-4,6-dimethylpyrimidine (B132427) and 1-decanol |

Data sourced from the supporting information of a study on semiconducting polymers containing pyrimidine. scielo.org.za

Table 2: Optical Properties of Polymers Containing Vinyl-Pyrimidine Moieties

| Polymer | Absorption Max (Solution, nm) | Absorption Max (Film, nm) | Emission Max (Solution, nm) |

| P1 | 385 | 390 | 473 |

| P2 | 430 | 425 | 508 |

| P3 | 450 | 455 | 560 |

| P4 | 460 | 465 | 565 |

| P5 | 455 | 460 | 562 |

| P6 | 470 | 475 | 570 |

P1: poly[2-(decyloxy)-4-vinyl-6-(4-vinylstyryl)pyrimidine], P2-P6 are other related polymers. Data extracted from a study on the synthesis and characterization of novel semiconducting polymers containing pyrimidine. scielo.org.za

These findings underscore the importance of the vinyl-dimethylpyrimidine scaffold in the construction of functional π-conjugated materials. The ability to systematically modify the structure of the co-monomers allows for the fine-tuning of the optical and electronic properties of the resulting polymers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-8-9-6(2)5-7(3)10-8/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSWBCKXMSQPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Vinyl 4,6 Dimethylpyrimidine and Its Precursors

Synthesis of the 4,6-Dimethylpyrimidine (B31164) Core

The formation of the central pyrimidine (B1678525) ring is the critical first stage. This typically involves the cyclization of a 1,3-dicarbonyl compound with a reagent providing the N-C-N fragment, such as urea (B33335) or its derivatives.

A prevalent and direct method for synthesizing the pyrimidine core is through the condensation of acetylacetone (B45752) (2,4-pentanedione) with urea. This reaction leads to the formation of 2-hydroxy-4,6-dimethylpyrimidine, a key intermediate. The reaction is typically acid-catalyzed.

Various acids have been employed as catalysts, including hydrogen chloride and sulfuric acid. google.comgoogle.com In one method, urea and acetylacetone are reacted in a lower alcohol solvent, such as methanol (B129727) or isopropanol, which contains hydrogen chloride. google.com This initially forms the hydrochloride salt of the product, which is then neutralized with an alkali metal hydroxide (B78521) to yield 2-hydroxy-4,6-dimethylpyrimidine. google.com An alternative procedure utilizes sulfuric acid as the catalyst in an ethanol (B145695) solvent. google.com The process involves heating the mixture of urea and 2,4-pentanedione to 40-50°C before the dropwise addition of sulfuric acid, leading to the formation of 2-hydroxy-4,6-dimethylpyrimidine sulfate, which is subsequently neutralized. google.com These methods are advantageous for their high yield and suitability for industrial-scale production. google.comgoogle.com

Table 1: Condensation Reaction Conditions for 2-Hydroxy-4,6-dimethylpyrimidine

| N-C-N Source | 1,3-Dicarbonyl | Catalyst | Solvent | Temperature | Yield | Reference |

| Urea | Acetylacetone | Hydrogen Chloride | Methanol | 52°C (Reflux) | 90.2% (as HCl salt) | google.com |

| Urea | Acetylacetone | Sulfuric Acid | Ethanol | 40-50°C | High | google.com |

| Urea | Acetylacetone | Alcoholic HCl | Isopropanol | 65°C (Reflux) | 80.7% (as HCl salt) | google.com |

The conversion of the hydroxyl group at the 2-position to a chlorine atom is a crucial step, as the resulting 2-chloropyrimidine (B141910) is an activated substrate for subsequent cross-coupling reactions. The most convenient and widely used method for this transformation is the reaction of 2-hydroxypyrimidines with phosphoryl chloride (POCl₃). thieme-connect.dewikipedia.org

The reaction is generally performed by heating the hydroxy-containing substrate in an excess of phosphoryl chloride, often to reflux. thieme-connect.deresearchgate.net In some instances, the addition of a tertiary amine, such as N,N-dimethylaniline, is necessary to accelerate the reaction. thieme-connect.de A more environmentally conscious and scalable approach involves a solvent-free procedure where the hydroxypyrimidine is heated in a sealed reactor with an equimolar amount of POCl₃ at high temperatures (e.g., 140°C). researchgate.netnih.gov This method is efficient not only for hydroxypyrimidines but also for other hydroxy-heterocycles. nih.gov

An alternative route to 2-chloropyrimidines starts from 2-aminopyrimidines. Specifically, 2-amino-4,6-dimethylpyrimidine (B23340) can be converted to 2-chloro-4,6-dimethylpyrimidine (B132427) by treatment with a nitrite, such as sodium nitrite, in the presence of concentrated hydrochloric acid at low temperatures (below 0°C). google.com

Table 2: Chlorination Methods for the Pyrimidine Ring

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| 2-Hydroxypyrimidine | POCl₃ (excess) | Reflux | 2-Chloropyrimidine | thieme-connect.de |

| 2-Hydroxypyrimidine | POCl₃ (equimolar) | 140°C, Sealed Reactor | 2-Chloropyrimidine | nih.gov |

| 2-Aminopyrimidine | NaNO₂, conc. HCl | -15°C to 0°C | 2-Chloropyrimidine | google.comorgsyn.org |

Beyond the standard urea condensation, the pyrimidine framework can be accessed through several other synthetic strategies. These methods offer versatility by allowing for different substitution patterns on the pyrimidine ring.

One major class of reactions involves the cyclization of a 1,3-dicarbonyl compound with various N-C-N fragments other than urea, such as amidines or guanidine. tandfonline.comkyushu-u.ac.jp This approach allows for the direct introduction of different substituents at the 2-position. For example, reacting acetylacetone with a substituted biguanide (B1667054) can yield 2-guanidino-4,6-dimethylpyrimidine derivatives. kyushu-u.ac.jp

Multicomponent reactions provide an efficient means to construct pyrimidine rings. A three-component tandem reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, can produce a broad range of substituted pyrimidines. organic-chemistry.org Copper-catalyzed reactions have also emerged as a powerful tool, such as the cyclization of ketones with nitriles to afford diversely functionalized pyrimidines. organic-chemistry.org Another novel approach involves the use of dehydroacetic acid as a starting material, which can react with nitrogen binucleophiles to form pyrimidine derivatives. researchgate.netasianpubs.org

Introduction of the Vinyl Moiety at the 2-Position

With the 2-chloro-4,6-dimethylpyrimidine precursor in hand, the final step is the installation of the vinyl group. This is most commonly achieved through modern cross-coupling chemistry or classical condensation strategies.

Palladium-catalyzed cross-coupling reactions are a powerful and versatile method for forming carbon-carbon bonds. The Stille reaction, which couples an organohalide with an organotin compound, is particularly well-suited for this transformation. wikipedia.orgorganic-chemistry.org

In this context, 2-chloro-4,6-dimethylpyrimidine serves as the organohalide electrophile. It is reacted with a vinyl-organostannane, such as vinyltributylstannane, in the presence of a palladium(0) catalyst, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net The catalytic cycle for the Stille reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation : The vinyl group is transferred from the tin reagent to the palladium center, displacing the chloride and forming a new organopalladium(II) complex. wikipedia.orglibretexts.org

Reductive Elimination : The pyrimidine and vinyl groups on the palladium complex couple and are eliminated, forming the final product, 2-vinyl-4,6-dimethylpyrimidine, and regenerating the Pd(0) catalyst. libretexts.org

This reaction is highly effective for coupling sp²-hybridized carbons and is tolerant of many functional groups, making it a robust choice for complex syntheses. wikipedia.orgresearchgate.net

Table 3: Components of a Typical Stille Cross-Coupling for Vinylation

| Component | Role | Example |

| Electrophile | Pyrimidine Substrate | 2-Chloro-4,6-dimethylpyrimidine |

| Nucleophile | Vinyl Group Source | Vinyltributylstannane |

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄ |

| Solvent | Reaction Medium | Toluene, Dioxane, or DMF |

An alternative to cross-coupling involves a classical aldol-type condensation. This strategy requires a different precursor: a pyrimidine with a methyl group at the 2-position (i.e., 2,4,6-trimethylpyrimidine). The methyl group at the 2-position can be activated for condensation with an aldehyde, such as formaldehyde.

The reaction proceeds via the deprotonation of the 2-methyl group by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alcohol intermediate can then undergo dehydration, typically under acidic or basic conditions, to form the desired vinyl group. While direct evidence for the synthesis of this compound via this specific route is sparse in the reviewed literature, the principle is well-established. For instance, the methyl groups at positions 4 and 6 of 2-hydroxy-4,6-dimethylpyrimidine have been shown to undergo stepwise condensation with various aromatic aldehydes. arkat-usa.org This demonstrates the feasibility of using activated methyl groups on the pyrimidine ring to form vinyl bridges through condensation reactions. arkat-usa.org

Aldol (B89426) Condensation Strategies for Vinyl Bridge Formation

Utilizing Active Methyl Protons of 4,6-Dimethylpyrimidines

The methyl groups at the 4- and 6-positions of the pyrimidine ring exhibit significant reactivity due to the electron-withdrawing nature of the heterocyclic ring. The protons on these methyl groups are acidic and can be readily removed by a base. researchgate.net This deprotonation generates a resonance-stabilized carbanion, which serves as a potent nucleophile in subsequent reactions. researchgate.net

This reactivity is fundamental to building more complex molecules. The generated carbanion is a key intermediate for aldol-type condensation reactions, enabling the extension of the π-conjugated system by forming new carbon-carbon bonds. researchgate.net The stability of this carbanion facilitates controlled reactions, making 4,6-dimethylpyrimidines valuable building blocks in organic synthesis.

Condensation with Aromatic Aldehydes to Form Vinylene Bridges

A primary method for synthesizing vinyl-substituted pyrimidines is the aldol condensation of a 4,6-dimethylpyrimidine derivative with an aromatic aldehyde. This reaction creates a vinylene bridge (-CH=CH-), linking the pyrimidine ring to an aromatic moiety and extending the π-conjugation of the molecule. arkat-usa.orgacs.org

When 4,6-dimethylpyrimidine is reacted with a sufficient quantity of an aromatic aldehyde, typically in a 1:2 molar ratio, symmetrical 4,6-di(2-arylvinyl)pyrimidines are formed. arkat-usa.org This reaction is versatile and has been successfully employed with a variety of substituted aromatic aldehydes to create V-shaped molecules with potential applications in materials science. acs.org The reaction can be catalyzed by either acid or base, depending on the specific substrates and desired outcome.

Table 1: Synthesis of Symmetrical 4,6-Bis(arylvinyl)pyrimidines via Aldol Condensation

| Pyrimidine Precursor | Aromatic Aldehyde | Product | Reference |

|---|---|---|---|

| 4,6-dimethylpyrimidine | Appropriate aromatic aldehyde | V-shaped 4,6-bis(arylvinyl)pyrimidines | acs.org |

This table summarizes the general approach to forming symmetrical products through the condensation of both methyl groups.

Stepwise Condensation for Asymmetrical Conjugated Systems

To create more complex and tailored molecular architectures, asymmetrical pyrimidine derivatives are often required. These can be synthesized by controlling the condensation reaction to proceed in a stepwise manner. arkat-usa.orgacs.org This controlled approach allows for the introduction of two different arylvinyl groups onto the 4- and 6-positions of the pyrimidine ring.

The synthesis of these asymmetrically functionalized molecules is achieved by first reacting the 4,6-dimethylpyrimidine with one equivalent of a specific aldehyde. arkat-usa.org This initial step yields an intermediate product where only one methyl group has been converted into a vinylene-linked aromatic group, leaving the other methyl group available for a subsequent, different condensation reaction. arkat-usa.orgresearchgate.net This second step introduces a different aromatic group, resulting in an asymmetrical final product. arkat-usa.org

Two main strategies have been explored for this purpose:

Initial Condensation and Subsequent Modification : This involves the initial monocondensation of a precursor like 2-hydroxy-4,6-dimethylpyrimidine with one aldehyde, followed by isolation and then a second condensation with a different aldehyde. arkat-usa.org

Pre-modification and Stepwise Condensation : This approach begins with a modification of the pyrimidine ring itself (e.g., O-alkylation of a 2-hydroxypyrimidine). This modified intermediate is then subjected to a stepwise condensation, first with one aldehyde and then another, to build the asymmetrical structure. arkat-usa.org

Table 2: Stepwise Synthesis of Asymmetrical Pyrimidine Derivatives

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Description | Reference |

|---|---|---|---|---|---|

| 1 | 2-hydroxy-4,6-dimethylpyrimidine | Aldehyde 1 (equimolar) | 2-hydroxy-4-methyl-6-(arylvinyl)pyrimidine | First condensation to form a mono-substituted pyrimidine. | arkat-usa.org |

This table illustrates the controlled, stepwise approach to synthesizing asymmetrically substituted pyrimidines.

Synthesis of Vinyl-Substituted Pyrimidine Derivatives via Active Hydrogen Reactivity

Beyond the reactivity of the methyl groups, other active hydrogen sites on the pyrimidine ring or its derivatives can be exploited to introduce vinyl substituents. The Knoevenagel condensation is one such powerful method. psu.edunih.gov In this reaction, a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) reacts with an aldehyde or ketone. For instance, the methylene protons at the C-5 position of barbituric acid and its derivatives are sufficiently acidic to participate in Knoevenagel condensation with various aldehydes, leading to the formation of a vinyl-like C=CH bond at this position. psu.edu

Another distinct and modern approach involves transition metal-catalyzed cross-coupling reactions. Specifically, the vinylation of a halogenated pyrimidine derivative can be achieved using a vinyl borane (B79455) compound, such as potassium vinyltrifluoroborate or 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst like PdCl₂(dppf). google.com This method provides a direct route to introduce a vinyl group onto the pyrimidine core at a position that might not be accessible through condensation chemistry. google.com

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reactions of the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. wikipedia.org This inherent electronic property governs the reactivity of the 2-Vinyl-4,6-dimethylpyrimidine core.

Nucleophilic Substitution Reactions on 2-Substituted Pyrimidines

The 2-position of the pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr). While the vinyl group itself is not a typical leaving group, its synthesis often proceeds from a precursor with a more suitable leaving group, such as a halogen or a sulfone. The reactivity of 2-halopyrimidines in nucleophilic substitutions can be low, often requiring harsh conditions and leading to side reactions. thieme-connect.com

To circumvent these challenges, modern synthetic methods utilize more effective leaving groups. For instance, 2-tert-butylsulfonylpyrimidine has been shown to be an excellent substrate for SNAr reactions. thieme-connect.comorganic-chemistry.org This approach allows for the introduction of various aryl and alkyl nucleophiles at the 2-position under mild, room-temperature conditions, avoiding the use of precious metal catalysts. organic-chemistry.org The reaction proceeds efficiently with Grignard reagents, where the sulfonyl group's strong coordination with the magnesium halide accelerates the substitution. thieme-connect.comorganic-chemistry.org

Table 1: Examples of Nucleophilic Substitution on 2-Substituted Pyrimidine Scaffolds

| Precursor (Leaving Group) | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloropyrimidine (B141910) | 3-pyridyl Grignard | 2-(pyridin-3-yl)pyrimidine | Room Temp | 0% | thieme-connect.com |

| 2-(phenylsulfonyl)pyrimidine | 3-pyridyl Grignard | 2-(pyridin-3-yl)pyrimidine | Room Temp | 66% | thieme-connect.com |

| 2-(tert-butylsulfonyl)pyrimidine | 3-pyridyl Grignard | 2-(pyridin-3-yl)pyrimidine | Room Temp | 81% | thieme-connect.com |

This table illustrates the general reactivity for SNAr reactions on the 2-position of pyrimidines, providing context for the synthesis of derivatives like this compound.

Reactions Involving Activated Methyl Groups at C-4 and C-6

The methyl groups at the C-4 and C-6 positions of the pyrimidine ring are significantly activated due to the electron-withdrawing nature of the adjacent ring nitrogens. This activation renders the methyl protons acidic enough to be deprotonated by a base, generating a resonance-stabilized carbanion. researchgate.netresearchgate.net This carbanion is a key intermediate for various carbon-carbon bond-forming reactions, most notably aldol-type condensations. researchgate.netresearchgate.netacs.org

The reaction of 4,6-dimethylpyrimidines with aromatic aldehydes in the presence of a base is a well-established method for synthesizing 4,6-bis(arylvinyl)pyrimidines. acs.org This transformation proceeds via the initial formation of a mono-vinyl derivative, which can then react further to yield the disubstituted product. By controlling the stoichiometry, it is possible to obtain asymmetrically functionalized molecules. acs.orgarkat-usa.org This reactivity highlights a primary pathway for modifying the this compound scaffold at the C-4 and C-6 positions.

Reactions of the Vinyl Group

The vinyl group at the C-2 position offers a distinct site for chemical transformations, particularly addition and polymerization reactions.

Polymerization Reactions of Vinyl-Substituted Pyrimidines

The vinyl group serves as a polymerizable moiety, enabling the formation of polymers with pyrimidine units incorporated into their structure.

A prominent method for synthesizing pyrimidine-containing conjugated polymers is through aldol (B89426) condensation polymerization. researchgate.netd-nb.info This strategy typically involves the reaction of a 4,6-dimethylpyrimidine (B31164) derivative with various aromatic dialdehydes. researchgate.net The acidic protons of the methyl groups are deprotonated, and the resulting carbanion attacks the aldehyde groups, leading to a polymer chain with alternating pyrimidine and aromatic units linked by vinyl bridges. researchgate.netresearchgate.net

While this method focuses on the reactivity of the C-4 and C-6 methyl groups to form vinyl linkages, it is the foundational chemistry for creating the very class of conjugated polymers to which a polymerized form of this compound would belong. A series of novel semiconducting polymers have been synthesized using this approach with 2-decyloxy-4,6-dimethylpyrimidine, demonstrating the versatility of this reaction for creating materials with desirable optical and electronic properties. researchgate.net The resulting polymers exhibit good solubility in common organic solvents and have been characterized for their potential use in organic electronics. researchgate.net

Table 2: Properties of Conjugated Polymers Synthesized via Aldol Condensation of a 2-Substituted-4,6-dimethylpyrimidine

| Polymer | Aromatic Dialdehyde (B1249045) Reactant | Molecular Weight (Mn) | UV-vis λmax (film) | HOMO (eV) | LUMO (eV) | Reference |

|---|---|---|---|---|---|---|

| P1 | Terephthalaldehyde | 12,100 | 385 nm | -5.70 | -2.71 | researchgate.net |

| P3 | 3,3'-dihexyl-2,2'-bithiophene-5,5'-dicarboxaldehyde | 14,300 | 448 nm | -5.16 | -2.78 | researchgate.net |

| P4 | 3'-hexyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene-5,5'-dicarboxaldehyde | 18,700 | 490 nm | -5.08 | -2.85 | researchgate.net |

| P6 | 2,5-bis(octyloxy)terephthalaldehyde | 19,800 | 505 nm | -5.20 | -2.95 | researchgate.net |

Data is for polymers derived from 2-decyloxy-4,6-dimethylpyrimidine.

Electrochemical polymerization presents an alternative route to generate polymer films from vinyl-substituted heterocyclic monomers. arkat-usa.orgacademicdirect.org This technique involves the application of an electrical potential to a solution of the monomer, inducing polymerization directly onto an electrode surface. academicdirect.org

Studies on asymmetrically substituted Y-shaped pyrimidines containing vinyl groups have demonstrated their ability to form polymer or oligomer films through electrochemical oxidation. arkat-usa.org The process is typically carried out using cyclic voltammetry, where repeated potential sweeps lead to the gradual growth of a polymer film on the working electrode. arkat-usa.orgacademicdirect.org The polymerization is believed to proceed through the coupling of radical cations generated at the electroactive sites of the molecule, which can include the vinyl group as well as other electron-rich moieties like carbazole (B46965) or thiophene (B33073), if present. arkat-usa.org This method provides a direct way to fabricate thin films of pyrimidine-containing polymers for potential applications in electronic devices. nih.gov

Derivatization and Functionalization Strategies

The this compound scaffold is a versatile platform for the synthesis of a wide array of functionalized molecules. Derivatization can occur at the vinyl group, the methyl groups, or by substitution at other positions on the pyrimidine ring, leading to the creation of novel chromophores and other valuable chemical entities.

The synthesis of Y-shaped and V-shaped chromophores often utilizes pyrimidine derivatives as a central core due to their electron-accepting properties. While direct synthesis from this compound is not explicitly documented in the provided search results, closely related strategies involving 4,6-dimethylpyrimidine and its derivatives are well-established. These methods provide a clear pathway for the potential use of this compound in similar synthetic routes.

A common approach involves the aldol condensation of a 4,6-dimethylpyrimidine derivative with various aromatic aldehydes. acs.org This reaction leads to the formation of bis(arylvinyl)pyrimidine structures, which exhibit the desired Y-shaped or V-shaped geometry. For example, a series of V-shaped 4,6-bis(arylvinyl)pyrimidines have been synthesized through the condensation of 4,6-dimethylpyrimidine with different aromatic aldehydes. acs.org

Similarly, novel Y-shaped asymmetrical pyrimidines have been prepared starting from 2-hydroxy-4,6-dimethylpyrimidine. arkat-usa.org In these syntheses, the pyrimidine acts as a central acceptor core (A), while different donor groups (D) are introduced via vinyl or styryl π-bridges, creating D-π-A-π-D' motifs. arkat-usa.org

The synthesis of poly[2-(decyloxy)-4-vinyl-6-(4-vinylstyryl)pyrimidine] demonstrates that a vinyl group can be present on the pyrimidine ring while other positions are functionalized to create extended conjugated systems, which can be considered a polymeric form of a V-shaped structure. rsc.orgresearchgate.net

The following table summarizes examples of Y-shaped and V-shaped pyrimidine chromophores synthesized from related pyrimidine precursors.

| Starting Material | Reagent | Product Type | Reference |

| 4,6-Dimethylpyrimidine | Aromatic Aldehydes | V-Shaped 4,6-Bis(arylvinyl)pyrimidines | acs.org |

| 2-Hydroxy-4,6-dimethylpyrimidine | Aromatic Aldehydes | Y-Shaped Asymmetrical Pyrimidines | arkat-usa.org |

| 2-Decyloxy-4,6-dimethylpyrimidine | Aromatic Dialdehydes | V-Shaped Polymeric Pyrimidines | researchgate.net |

These examples highlight the potential for this compound to serve as a building block for such chromophores, where the existing vinyl group could be either retained or further functionalized.

The functionalization of the pyrimidine core is a key strategy for developing new materials and biologically active compounds. The this compound molecule offers several avenues for such derivatization.

One notable example from the literature involves the synthesis of 4,6-dimethyl-2-(4-vinyl-phenyl)-pyrimidine. This compound is prepared through a Suzuki cross-coupling reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with 4-formylphenylboronic acid, followed by a Wittig reaction to introduce the vinyl group. academie-sciences.fr This multi-step synthesis demonstrates the feasibility of introducing a vinyl-phenyl moiety at the 2-position, which can then be used for further reactions such as polymerization or Knoevenagel condensation. academie-sciences.fr

Furthermore, the synthesis of various substituted pyrimidines has been achieved through the functionalization of related pyrimidine scaffolds. For instance, new derivatives of 2-(para-aminobenzenesulfamido)-4,6-dimethylpyrimidine have been synthesized by alkylating the sulfamide (B24259) nitrogen atom. researchgate.net This highlights the potential for modifying substituents at the 2-position of the pyrimidine ring.

The following table presents examples of functionalized pyrimidine derivatives synthesized from related starting materials.

| Starting Material | Reaction Type | Product | Reference |

| 2-Chloro-4,6-dimethylpyrimidine | Suzuki coupling, Wittig reaction | 4,6-Dimethyl-2-(4-vinyl-phenyl)-pyrimidine | academie-sciences.fr |

| 2-(para-Aminobenzenesulfamido)-4,6-dimethylpyrimidine | Alkylation | N-alkylated sulfadimezine derivatives | researchgate.net |

| 2-Chloro-4-vinylpyrimidine | Conjugate addition | 2-Chloro-4-(2-substituted-ethyl)pyrimidines | nih.gov |

These examples underscore the broad scope for creating a diverse library of functionalized pyrimidines from precursors like this compound, leveraging the reactivity of both the pyrimidine ring and its substituents.

Theoretical and Computational Investigations of 2 Vinyl 4,6 Dimethylpyrimidine and Its Analogs

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of pyrimidine (B1678525) derivatives. physchemres.orgjchemrev.com DFT calculations are used to optimize the molecular geometry, determining key parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on analogs like 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP) have shown excellent agreement between geometrical parameters optimized using the B3LYP method and experimental data from X-ray diffraction. nih.gov

In a typical study, the geometry of the molecule is optimized to find the lowest energy conformation. For the pyrimidine ring system, DFT calculations can elucidate the degree of planarity and the electronic effects of substituents. In the case of 2-Vinyl-4,6-dimethylpyrimidine, the vinyl group (-CH=CH₂) and the two methyl groups (-CH₃) are attached to the core pyrimidine ring. DFT would predict the rotational barriers of the vinyl and methyl groups and their influence on the aromaticity and electron distribution of the pyrimidine ring.

Computational studies on similar structures, such as 2-chloro-4,6-bis(styryl)pyrimidine, have been performed using DFT methods to confirm the proposed structure. mdpi.com These studies often calculate total energies, dipole moments, and other electronic parameters that describe the molecule's charge distribution. jchemrev.com The electronic structure analysis reveals how the electron density is distributed across the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Calculated Geometric Parameters for a Pyrimidine Analog (2-amino-4,6-dimethylpyrimidine) (Data derived from DFT B3LYP/6-311++G basis set calculations)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.345 | C6-N1-C2 | 116.5 |

| C2-N3 | 1.340 | N1-C2-N3 | 126.8 |

| N3-C4 | 1.335 | C2-N3-C4 | 116.7 |

| C4-C5 | 1.390 | N3-C4-C5 | 123.0 |

| C5-C6 | 1.385 | C4-C5-C6 | 117.5 |

| C6-N1 | 1.338 | C5-C6-N1 | 122.5 |

| C2-N(amino) | 1.360 | N1-C2-N(amino) | 116.5 |

Note: This data is for an analog compound and serves as an illustrative example of the type of information obtained from DFT calculations. The precise values for this compound would differ.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. numberanalytics.comresearchgate.net A small energy gap generally implies higher reactivity and easier electronic excitation. numberanalytics.com

Computational studies on various pyrimidine analogs have calculated these values. For example, in a study of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, the HOMO-LUMO gap was calculated to be 5.25 eV, indicating significant stability. mdpi.com In another study on a curcumin (B1669340) analog based on a 2-chloro-4,6-dimethylpyrimidine (B132427) core, FMO analysis was used to understand charge transfer possibilities. mdpi.com The HOMO is often distributed over the pyrimidine ring and electron-donating groups, while the LUMO is localized on the ring and any electron-withdrawing groups. This distribution dictates the molecule's interaction with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for Pyrimidine Analogs

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione (enol) | - | - | 5.25 | mdpi.com |

| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one | -6.65 | -1.14 | 5.51 | physchemres.org |

| Series of π-conjugated pyrimidine derivatives | -5.854 to -5.260 | - | - | researchgate.net |

Note: The specific HOMO, LUMO, and energy gap values are highly dependent on the exact molecular structure and the computational method used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. mdpi-res.comproteopedia.org The MEP map displays regions of different electrostatic potential on the van der Waals surface of the molecule, typically color-coded. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. bohrium.com Green or yellow areas represent neutral potential.

For pyrimidine derivatives, MEP analysis clearly identifies the electronegative nitrogen atoms of the pyrimidine ring as sites of negative potential, making them likely centers for protonation and hydrogen bonding. jchemrev.combohrium.com In a study on a 2-chloro-4,6-bis(styryl)pyrimidine analog, the MEP map was used to understand how the molecule might interact with its environment, suggesting a low probability of reacting with certain biological molecules based on its charge distribution. mdpi.com

In this compound, the MEP map would show a high electron density (red) around the two nitrogen atoms in the pyrimidine ring. The vinyl group's π-bond would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the methyl and vinyl groups, as well as those on the pyrimidine ring, would show positive potential (blue). This information is crucial for predicting intermolecular interactions, such as how the molecule might bind to a receptor site or interact with solvents. mdpi-res.com

Computational Prediction of Spectroscopic Properties

DFT and other quantum chemical methods are widely used to predict various spectroscopic properties, including vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. jchemrev.combohrium.com Comparing these computationally predicted spectra with experimental results serves as a powerful method for structural confirmation. mdpi.com

Studies on 2-amino-4,6-dimethylpyrimidine (ADMP) have demonstrated a strong correlation between the vibrational frequencies calculated using DFT (B3LYP method) and the experimental FT-IR and FT-Raman spectra. nih.gov Such analyses allow for a complete assignment of vibrational modes to specific molecular motions. nih.gov

Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts often show excellent agreement with experimental data, aiding in the definitive structural elucidation of complex molecules. mdpi.commdpi.com For this compound, DFT could predict the chemical shifts for each unique proton and carbon atom, including those in the vinyl group, which would be highly characteristic.

The prediction of electronic spectra (UV-Vis) using Time-Dependent DFT (TD-DFT) is also common. jchemrev.com These calculations can determine the absorption wavelengths (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π). bohrium.comdntb.gov.ua For a 2-chloro-4,6-bis(styryl)pyrimidine analog, the calculated maximum absorption wavelength showed good agreement with the experimental value. mdpi.combohrium.com For this compound, TD-DFT would likely predict strong absorption in the UV region resulting from π → π transitions involving the conjugated system of the pyrimidine ring and the vinyl substituent.

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Pyrimidine Analog

| Spectroscopic Technique | Experimental Value | Theoretical (DFT) Value | Compound/Analog |

| UV-Vis (λ_max) | 248 nm | 247 nm | 5-(4-(trifluoromethoxy)phenyl)pyrimidine bohrium.com |

| UV-Vis (λ_max) | 233 nm | 233 nm | 5-(2,3-dichlorophenyl)pyrimidine bohrium.com |

| ¹H-NMR (δ, ppm) | 7.63 (d) | 7.58 (d) | 2-chloro-4,6-bis(styryl)pyrimidine derivative mdpi.com |

| ¹³C-NMR (δ, ppm) | 165.1 | 164.5 | 2-chloro-4,6-bis(styryl)pyrimidine derivative mdpi.com |

Note: This table presents data for various pyrimidine analogs to illustrate the accuracy of computational predictions.

Applications in Advanced Materials Science and Organic Electronics

Development of π-Conjugated Systems for Organic Electronics

The construction of extended π-conjugated systems is fundamental to the field of organic electronics. arkat-usa.org Pyrimidine (B1678525) derivatives, particularly those based on the 4,6-dimethylpyrimidine (B31164) scaffold, serve as crucial electron-accepting units in these systems. nih.gov The acidic protons of the methyl groups on 4,6-dimethylpyrimidines can be readily deprotonated, creating a resonance-stabilized carbanion that serves as an excellent substrate for aldol (B89426) condensation reactions with various aldehydes. tdl.orgrsc.org This reactivity allows for the systematic construction of larger, complex conjugated molecules with desirable electronic properties. acs.org

Push-pull chromophores, which combine electron-donating (D) and electron-accepting (A) moieties linked by a π-conjugated bridge, are critical for achieving efficient intramolecular charge transfer (ICT). arkat-usa.org This charge transfer is essential for applications in nonlinear optics and organic light-emitting diodes (OLEDs). arkat-usa.org

The electron-deficient pyrimidine ring is an effective acceptor core for these D-π-A systems. nih.govresearchgate.net Researchers have synthesized novel Y-shaped (or "banana-shaped") asymmetrical pyrimidines with a D-π-A-π-D' structure, using 2-hydroxy-4,6-dimethylpyrimidine as a starting building block. arkat-usa.org In these molecules, the central pyrimidine core functions as the acceptor, linked through vinyl bridges to various donor units like thiophene (B33073) or carbazole (B46965). arkat-usa.org Similarly, pyrimidine-imidazole derivatives with both D-π-A and D-π-A-π-D architectures have been developed using a 4,6-dimethylpyrimidine central unit, demonstrating the versatility of this scaffold. rsc.orgresearchgate.net

Materials with strong nonlinear optical (NLO) properties, particularly those exhibiting two-photon absorption (TPA), are in high demand for applications like 3D data storage, optical limiting, and bio-imaging. arkat-usa.orgacademie-sciences.fr The unique spatial arrangement of Y-shaped and V-shaped pyrimidine derivatives often gives rise to significant NLO activity. arkat-usa.org

A substantial library of NLO chromophores has been developed based on the pyrimidine scaffold. researchgate.netresearchgate.net V-shaped 4,6-di(arylvinyl)pyrimidines, in which a pyrimidine ring acts as a potent electron-withdrawing core connecting two arylvinyl branches, have been established as effective TPA chromophores. academie-sciences.frresearchgate.net The TPA cross-sections of these molecules can be enhanced by strengthening the donor-acceptor interactions and extending the π-conjugation. rsc.org

The same D-π-A chromophores valued for NLO properties are also integral to the development of OLEDs and fluorescent sensors. arkat-usa.org Pyrimidine derivatives have been studied as electron-luminescent materials, leveraging their π-electron deficient character for efficient light emission. researchgate.net

The high polarity of the emitting state in V-shaped 4,6-bis(arylvinyl)pyrimidines makes them highly sensitive to their environment. acs.org This sensitivity has been utilized to create colorimetric and luminescent pH sensors that exhibit dramatic color changes and luminescence switching in the presence of acid. acs.org Furthermore, a novel fluorescent sensor for zinc ions (Zn²⁺) was created by incorporating a 4,6-dimethylpyrimidine unit into a diarylethene framework. nih.gov This sensor demonstrated high selectivity for Zn²⁺, producing a tenfold increase in fluorescence intensity and a distinct color change, with a low detection limit of 8.48 × 10⁻⁸ mol L⁻¹. nih.govresearchgate.net

Conjugated Polymers and Copolymers Containing Pyrimidine Units

Incorporating heterocyclic units like pyrimidine into polymer backbones is a powerful strategy for tuning the properties of conjugated polymers. numberanalytics.com The inclusion of an electron-deficient pyrimidine unit can effectively lower the HOMO and LUMO energy levels of the polymer, which is advantageous for applications in organic photovoltaics and transistors. researchgate.net

A series of novel semiconducting polymers has been synthesized through the aldol condensation of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes. tdl.orgrsc.org These polymers are typically soluble in common organic solvents like chloroform (B151607) and THF, and they can be processed into thin films. researchgate.net

The optical and electrochemical properties of these polymers can be systematically tuned by altering the structure of the aromatic dialdehyde (B1249045) used in the polymerization. researchgate.net This allows for precise control over the polymer's HOMO-LUMO energy gap. For instance, polymers incorporating pyrimidine units with strong electron-withdrawing groups, such as cyanide or fluorine, have been developed for organic solar cells, leading to devices with higher open-circuit voltages. researchgate.net In a different application, copolymers containing pyrimidine and fluorene (B118485) have proven effective in selectively enriching semiconducting single-walled carbon nanotubes (SWCNTs), which is a critical step for their use in electronics. semanticscholar.org

Table 1: Properties of Semiconducting Polymers Derived from 2-decyloxy-4,6-dimethylpyrimidine

| Polymer | Comonomer | Mn (g/mol) | PDI | λmax (soln, nm) | λmax (film, nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|---|---|---|---|

| P1 | Terephthalaldehyde | 16,300 | 2.5 | 425 | 430 | -5.60 | -2.75 | 2.85 |

| P2 | Thiophene-2,5-dicarbaldehyde | 11,500 | 2.2 | 445 | 450 | -5.45 | -2.85 | 2.60 |

| P3 | 3,3'-dihexyl-2,2'-bithiophene-5,5'-dicarbaldehyde | 15,300 | 2.3 | 470 | 478 | -5.15 | -2.80 | 2.35 |

| P4 | 3'-hexyl-3-(TEG)-2,2'-bithiophene-5,5'-dicarbaldehyde | 17,200 | 2.4 | 472 | 480 | -5.08 | -2.78 | 2.30 |

Data sourced from research on novel semiconducting polymers containing pyrimidine. researchgate.netrsc.org Mn = Number average molecular weight, PDI = Polydispersity index, λmax = Maximum absorption wavelength, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital, TEG = Triethylene glycol.

Organic electrochemical transistors (OECTs) are emerging as key components for bioelectronic devices because they can efficiently interface with biological systems by converting ionic signals into electronic outputs. chemistryviews.org The performance of OECTs is highly dependent on the properties of the conjugated polymer used in the transistor channel, which must conduct both ions and electrons. nih.gov

Donor-acceptor (D-A) conjugated polymers are promising materials for OECTs as they can offer improved stability and performance. chemistryviews.org While much research has focused on all-donor or other acceptor units like diketopyrrolopyrrole (DPP), the principles apply directly to pyrimidine-based systems. chemistryviews.orgnih.gov The electron-accepting pyrimidine unit can be paired with various donor monomers to create D-A copolymers with tailored properties for OECT applications. chemistryviews.org Optimizing the structural and energetic ordering of these polymers is crucial for minimizing trap states and maximizing device performance, demonstrating the importance of molecular design in advancing bioelectronics. nih.gov

Chemosensory Applications

The unique electronic properties of pyrimidine derivatives, particularly those with reactive vinyl groups like 2-Vinyl-4,6-dimethylpyrimidine, make them valuable building blocks for chemosensory materials. The nitrogen atoms in the pyrimidine ring can interact with analytes, leading to detectable changes in the molecule's optical or electronic properties. This characteristic is harnessed in the development of sensors for various chemical species.

Derivatives of 4,6-dimethylpyrimidine serve as effective platforms for creating colorimetric and luminescent pH sensors. acs.org These sensors exhibit noticeable changes in color and fluorescence in response to variations in acidity. The underlying mechanism involves the protonation of the nitrogen atoms within the pyrimidine ring, which alters the electronic structure and, consequently, the photophysical properties of the material. acs.org

V-shaped oligomers synthesized through the aldol condensation of 4,6-dimethylpyrimidine with various aromatic aldehydes have demonstrated significant potential as pH sensors. acs.org These molecules display strong emission solvatochromism, meaning their fluorescence emission maxima shift to longer wavelengths (a red shift) as the polarity of the solvent increases. acs.org This behavior points to a highly polar excited state, which is characteristic of compounds that undergo intramolecular charge transfer (ICT) upon excitation. acs.org

The introduction of an acid to solutions of these materials triggers dramatic color changes and the switching of luminescence, highlighting their capability as pH sensors. acs.org For instance, the absorption spectra of these compounds show distinct changes upon the addition of trifluoroacetic acid (TFA), and their fluorescence can be effectively switched "on" or "off". acs.org

Table 1: Research Findings on V-Shaped 4,6-Bis(arylvinyl)pyrimidine pH Sensors

| Compound Type | Synthesis Method | Sensing Mechanism | Observed Changes | Reference |

|---|---|---|---|---|

| V-shaped 4,6-bis(arylvinyl)pyrimidines | Aldol condensation of 4,6-dimethylpyrimidine and aromatic aldehydes | Protonation of pyrimidine ring, altering intramolecular charge transfer (ICT) | - Dramatic color changes- Luminescence switching (on/off) | acs.org |

Furthermore, pH-responsive polymeric materials have been developed by polymerizing sensory monomers derived from 2-amino-4,6-dimethylpyrimidine (B23340). rsc.org This approach chemically anchors the sensory motifs to the polymer backbone, which prevents leaching and improves the long-term stability of the sensor. rsc.org These materials demonstrate a distinct color change in highly acidic environments, both in aqueous solutions and in the air. rsc.org They can be fabricated into practical formats like transparent membranes, films, and coatings for fabrics, and they are reusable after washing with water. rsc.org

Table 2: Optical Properties of a Representative V-Shaped Pyrimidine Derivative (2c)

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|

| Hexane | 382 | 436 |

| Toluene | 386 | 454 |

| Chloroform | 392 | 480 |

| Acetonitrile | 389 | 521 |

Data synthesized from findings on V-shaped 4,6-bis(arylvinyl)pyrimidine oligomers. acs.org

The research into these pyrimidine-based compounds showcases a versatile strategy for designing robust and highly sensitive pH sensors. The ability to fine-tune their optical properties through chemical modification of the 4,6-dimethylpyrimidine core structure opens up possibilities for creating sensors tailored to specific pH ranges and applications. acs.orgresearchgate.net

Future Research Directions and Prospects

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

Current synthetic routes to 2-Vinyl-4,6-dimethylpyrimidine and its analogs, such as the condensation of 4,6-dimethylpyrimidine (B31164) with aldehydes, provide a solid foundation. acs.org However, future research should focus on developing more efficient, scalable, and environmentally friendly synthetic methodologies. One promising avenue is the exploration of catalytic dehydrogenation of 2-ethyl-4,6-dimethylpyrimidine. This approach could offer a more direct and atom-economical route to the vinyl derivative. Furthermore, the development of continuous flow reactor technologies for the synthesis of pyrimidine (B1678525) derivatives could lead to enhanced reproducibility and safer industrial-scale production.

Another area ripe for investigation is the use of multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and waste reduction. mdpi.commdpi.commdpi.com Adapting MCR strategies for the synthesis of functionalized this compound could streamline the production of a diverse library of related compounds. Research into novel catalysts, such as ionic liquids or metal-organic frameworks, could further enhance the yields and selectivity of these reactions. mdpi.com

Design and Synthesis of Advanced Derivatives with Tailored Electronic Properties

The pyrimidine ring is an electron-deficient system, and the vinyl group provides a site for polymerization and further functionalization. rsc.orgresearchgate.net This combination makes this compound an excellent scaffold for creating advanced materials with tunable electronic properties. Future research should focus on the strategic design and synthesis of novel derivatives to modulate these properties for specific applications.

Introducing various electron-donating or electron-withdrawing groups onto the pyrimidine ring can fine-tune the electronic characteristics of the molecule. rsc.orgtdl.org For instance, the incorporation of strong electron-donating moieties like triphenylamine (B166846) or carbazole (B46965) through π-conjugated linkers can lead to materials with significant intramolecular charge transfer (ICT), which is crucial for applications in nonlinear optics and organic light-emitting diodes (OLEDs). lsu.eduarkat-usa.org Conversely, the attachment of electron-withdrawing groups can enhance the n-type conductivity of resulting polymers, a property sought after for organic photovoltaics. arkat-usa.org

The synthesis of "push-pull" chromophores, where electron-donating and electron-accepting groups are strategically placed within the same molecule, is a particularly promising direction. arkat-usa.org These D-π-A (donor-π-acceptor) or D-π-A-π-D systems often exhibit unique photophysical properties, including strong fluorescence and solvatochromism. rsc.orgarkat-usa.org

Investigation of Structure-Property Relationships for Materials Science Applications

A deep understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is essential for their rational design and application in materials science. ubc.carsc.orgwikipedia.org Future research should systematically investigate how modifications to the molecular architecture influence key material characteristics.

Key areas of investigation should include:

Optical Properties: The electron-withdrawing nature of the pyrimidine ring, when combined with electron-donating substituents, can result in fluorescent molecules sensitive to their environment. rsc.org Systematic studies are needed to correlate substituent effects with absorption and emission wavelengths, quantum yields, and solvatochromic behavior. acs.org This knowledge is critical for developing advanced sensors and imaging agents.

Thermal Stability and Morphology: For applications in electronic devices, the thermal stability and solid-state packing of these materials are paramount. lsu.edu Research should focus on how different side chains and substitution patterns affect glass transition temperatures, melting points, and the ability to form stable, ordered thin films. researchgate.net

Nonlinear Optical (NLO) Properties: The "push-pull" electronic structure of many pyrimidine derivatives makes them promising candidates for NLO materials. researchgate.net Future work should involve the systematic screening of new derivatives for their second- and third-order NLO properties, which are important for applications in photonics and optical data storage.

Integration into Multi-component Systems for Enhanced Functionality

The true potential of this compound may be realized through its integration into more complex, multi-component systems. The vinyl group provides a convenient handle for polymerization, allowing for the creation of a wide range of functional polymers. researchgate.net

Future research directions include:

Copolymers: Copolymerizing this compound with other monomers can create materials with a combination of properties not achievable with homopolymers. For example, incorporating it into a polymer backbone with flexible segments could improve processability and film-forming characteristics.

Polymer Blends and Composites: Blending polymers derived from this compound with other materials can lead to composites with enhanced mechanical, thermal, or electronic properties. For instance, creating blends with electron-transporting materials could improve the efficiency of organic solar cells.

Supramolecular Assemblies: The pyrimidine nitrogen atoms can participate in hydrogen bonding and metal coordination, opening up possibilities for creating self-assembled supramolecular structures. rsc.org These ordered assemblies could exhibit unique properties and find applications in areas such as sensing and catalysis.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of a new generation of advanced materials with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.